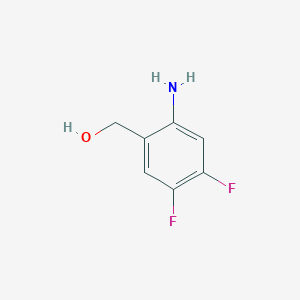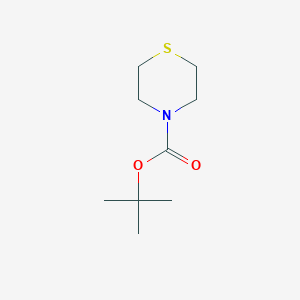
tert-Butyl thiomorpholine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carboxylate derivatives is well-documented in the provided literature. For instance, an improved synthesis of a tert-butyl carboxylate derivative is described using a modified Pictet-Spengler reaction, which resulted in a high yield and enantiomeric excess after recrystallization . Another paper describes the large-scale preparation of a tert-butyl carboxylate intermediate for nicotinic acetylcholine receptor agonists, highlighting a one-pot process involving debenzylation and ring hydrogenation . Additionally, the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates are discussed, demonstrating the versatility of tert-butyl carboxylate derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of tert-butyl carboxylate derivatives can be complex, as indicated by the synthesis and crystal structure analysis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid . The crystal structure of this compound was determined by X-ray crystallography, which revealed aromatic stacking interactions and hydrogen bonding that stabilize the structure in the solid state.
Chemical Reactions Analysis
Tert-butyl carboxylate derivatives undergo a variety of chemical reactions. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was synthesized and further reacted with maleic anhydride to form a Diels-Alder endo-adduct, which could then undergo various electrophilic and nucleophilic reactions . Another study reports the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, through a series of reactions including nucleophilic substitution and oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their functional groups and molecular structure. For instance, the use of tert-butyl nitrite in a multicomponent reaction demonstrates its role as an oxidant and a N1 synthon, leading to the formation of fused quinolines and isoquinolines . The chemoselective tert-butoxycarbonylation of amines and phenols using a novel reagent shows the reactivity of tert-butyl carboxylate derivatives under mild conditions . Furthermore, the base-dependent α-alkylation and β-elimination of tert-butyl 2-phenyl-2-oxazoline-4-carboxylate illustrate the influence of reaction conditions on the outcome of chemical transformations .
Scientific Research Applications
Synthesis and Antimicrobial Evaluation :
- tert-Butyl thiomorpholine-4-carboxylate has been utilized in the synthesis of new amides of Thiomorpholine carboxylate. These compounds exhibit moderate to good antibacterial and antifungal activity, indicating its potential in antimicrobial research (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014).
Synthesis of Marine Drug Intermediates :
- The compound is also involved in the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in marine drug development, specifically in antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).
Anionic Cascade Recyclization Studies :
- In organic chemistry, tert-butyl thiomorpholine-4-carboxylate has been used in the study of anionic cascade recyclization reactions, contributing to the synthesis of complex molecular systems (Ivanov, 2020).
α-Amidoalkylation Research :
- The compound is involved in α-amidoalkylation reactions, an important process in organic synthesis for creating diverse molecular structures (Dobrev, Benin, & Nechev, 1992).
Synthesis of Small Molecule Anticancer Drugs :
- tert-Butyl thiomorpholine-4-carboxylate has been used in the synthesis of small molecule anticancer drugs, demonstrating its role in the development of novel therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Anti-Inflammatory and Antioxidant Agents :
- Research has shown that derivatives of tert-butyl thiomorpholine-4-carboxylate can act as potent anti-inflammatory and antioxidant agents, offering a broad range of potential therapeutic applications (Ziakas, Rekka, Gavalas, Eleftheriou, & Kourounakis, 2006).
properties
IUPAC Name |
tert-butyl thiomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-6-13-7-5-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJYSVRXJDACIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620618 | |
| Record name | tert-Butyl thiomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl thiomorpholine-4-carboxylate | |
CAS RN |
220655-09-4 | |
| Record name | tert-Butyl thiomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiomorpholine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tert-Butyl thiomorpholine-4-carboxylate in the synthesis of new antimicrobial agents?
A1: In the research, tert-Butyl thiomorpholine-4-carboxylate serves as a crucial starting material. It is first reacted with methyl chloroformate to introduce a methyl group, resulting in 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide. This modified compound then reacts with various primary amines to yield a series of new amides of thiomorpholine carboxylate. [] These final compounds were the subject of antimicrobial testing. [] You can access the paper here: .
Q2: Did the study investigate the structure-activity relationship (SAR) of the synthesized amides derived from tert-Butyl thiomorpholine-4-carboxylate?
A2: The abstract does not provide specific details about the SAR study. While it mentions that various amides were synthesized and evaluated for their antimicrobial activity, it doesn't elaborate on how modifications to the amine component affected the resulting compounds' potency or selectivity. [] Further investigation into the full research paper would be needed to understand the SAR findings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



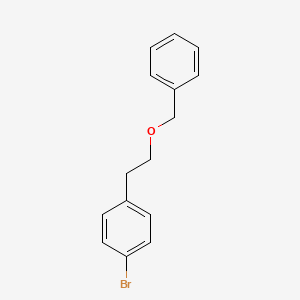
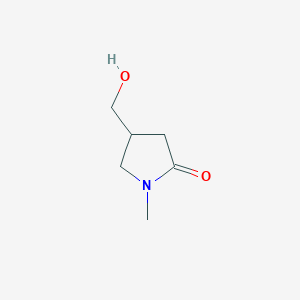
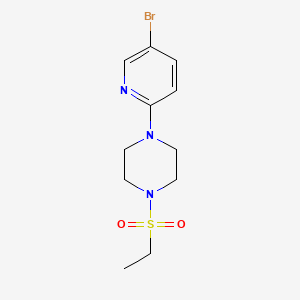
![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)


![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)


